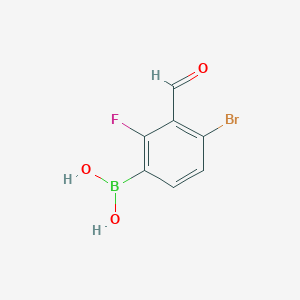

4-Bromo-2-fluoro-3-formylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXKWZUGARWZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229536 | |

| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-06-8 | |

| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-3-formylphenylboronic Acid

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Executive Summary

4-Bromo-2-fluoro-3-formylphenylboronic acid is a highly functionalized and valuable building block in modern medicinal chemistry and materials science. Its unique trifecta of reactive sites—the boronic acid for cross-coupling, the aldehyde for derivatization, and the bromo-fluoro-aryl core for modulating electronic and pharmacokinetic properties—makes it a strategic intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust and regioselective synthetic pathway, grounded in established organometallic principles. We will delve into the causality behind each experimental step, offering insights that bridge theoretical knowledge with practical laboratory application.

Strategic Importance in Synthesis

Substituted phenylboronic acids are cornerstone reagents in organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and conjugated polymers.[3] The title compound, this compound, is particularly noteworthy because it allows for sequential, orthogonal chemical modifications. For instance, the boronic acid can participate in a Suzuki coupling, the aldehyde can be transformed via reductive amination or Wittig reactions, and the bromine atom can undergo a subsequent cross-coupling or nucleophilic substitution, providing unparalleled synthetic flexibility.

The Synthetic Blueprint: A Directed Ortho-Metalation Approach

The synthesis of a polysubstituted aromatic compound like this compound requires a strategy that offers absolute regiochemical control. Direct electrophilic aromatic substitution on a simpler precursor would likely lead to a mixture of isomers, posing significant purification challenges. Therefore, a more precise method is required.

The most effective and logical strategy commences with the commercially available starting material, 4-Bromo-2-fluorobenzaldehyde [4], and employs a Directed ortho-Metalation (DoM) followed by borylation. This powerful technique leverages the ability of certain functional groups (directing metalation groups, or DMGs) to direct a strong base to deprotonate an adjacent carbon atom, creating a stabilized organolithium species with high regioselectivity.

The overall workflow is a four-stage process:

-

Protection of the reactive aldehyde functionality.

-

Directed ortho-Metalation (Lithiation) at the C3 position.

-

Borylation of the resulting organolithium intermediate.

-

Hydrolysis and Deprotection to yield the final product.

Caption: Synthetic workflow for this compound.

Causality-Driven Experimental Protocol

This protocol is designed as a self-validating system. The success of each step is predicated on the precise execution of the previous one, with an emphasis on understanding the underlying chemical principles.

Stage 1: Acetal Protection of the Aldehyde

-

Directive: The aldehyde carbonyl is electrophilic and would be readily attacked by the strongly nucleophilic and basic organolithium reagent intended for the next step. Protection is therefore mandatory. An acetal, specifically a 1,3-dioxolane, is an excellent choice as it is robustly stable to strongly basic conditions but easily cleaved under aqueous acidic conditions.[5][6]

-

Protocol:

-

To a solution of 4-Bromo-2-fluorobenzaldehyde (1.0 eq.) in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.02 eq.).

-

Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Heat the mixture to reflux until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).

-

Cool the reaction to room temperature and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, 2-(4-bromo-2-fluorophenyl)-1,3-dioxolane, which is often used in the next step without further purification.

-

Stage 2 & 3: Directed Lithiation and Borylation

-

Directive: This is the key regiochemistry-defining step. The C-H bond at the C3 position is the most acidic proton on the aromatic ring due to the cumulative inductive effect and directing ability of the ortho-fluoro and ortho-dioxolane groups. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a carefully controlled addition of n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) will selectively abstract this proton.[7] The resulting organolithium species is then immediately "trapped" with an electrophilic borate ester. Triisopropyl borate is often preferred over trimethyl borate as it can reduce the formation of over-arylated boron "ate" complexes.[8]

-

Protocol:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve the protected intermediate from Stage 1 in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The formation of the lithiated species is typically rapid.

-

After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (B(O-iPr)₃, 1.2 eq.) dropwise, again maintaining a temperature below -70 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Stage 4: Hydrolysis and Product Isolation

-

Directive: The final step involves a simple aqueous acid workup. The acid serves two crucial functions: it hydrolyzes the boronate ester to the free boronic acid and simultaneously cleaves the acetal protecting group to regenerate the aldehyde. A purification step is often necessary to remove inorganic boron salts and any unreacted starting material. A patented purification method for similar compounds involves a pH-controlled precipitation.[9]

-

Protocol:

-

Cool the reaction mixture in an ice bath and quench by slowly adding 2 M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of both the boronate ester and the acetal.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with ether or pentane to yield pure this compound.

-

Quantitative Data & Material Properties

The following table summarizes key data for the starting material and the target compound.

| Property | 4-Bromo-2-fluorobenzaldehyde (Starting Material) | This compound (Final Product) |

| Molecular Formula | C₇H₄BrFO | C₇H₅BBrFO₃ |

| Molecular Weight | 203.01 g/mol | 246.83 g/mol |

| CAS Number | 57848-46-1[4] | Not broadly available; specific to synthesis |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 58-62 °C | Not broadly reported; requires experimental determination |

Conclusion for the Practicing Scientist

The synthesis of this compound via a directed ortho-metalation pathway is a prime example of modern synthetic strategy, emphasizing regiochemical control and functional group tolerance. By understanding the causal relationships behind each step—the necessity of protection, the principles of directed metalation, and the dual-purpose hydrolysis—researchers can reliably access this versatile building block. This robust protocol provides a clear and logical route for drug development professionals and synthetic chemists to incorporate this valuable intermediate into their discovery programs, enabling the rapid construction of novel and complex molecular entities.

References

- Advanced Synthesis with 3,5-Bis(methoxycarbonyl)phenylboronic Acid: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Singh, V. K., & Kumar, P. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Nöth, H., & Sze, S. N. (1990). Beiträge zur Chemie des Bors, 204. Silylierte und lithiierte Borazine. Chemische Berichte, 123(11), 2095-2104.

- Phenylboronic acid:Synthesis,reactions. (2023, May 9). ChemicalBook.

- Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. (2008, March 4). Globe Thesis.

- 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. (n.d.). Benchchem.

- An In-depth Technical Guide to 4-Formylphenylboronic Acid: Chemical Structure and Analysis. (n.d.). Benchchem.

- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(33), 6275-6278.

- Jendralla, H., et al. (2004). Method for producing formylphenylboronic acids. U.S.

-

4-Bromo-2-fluorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

- Jendralla, H., et al. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.

- Synthetic method of 4-bromo-2-fluorobiphenyl. (2022).

- Ishiyama, T., et al. (1997). Amide-Directed ortho-Borylation of N-Cyclohexylbenzamides with Bis(pinacolato)diboron Catalyzed by an Iridium(I)-2,2'-Bipyridyl Complex. Organic Syntheses, 74, 213.

Sources

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sites.pitt.edu [sites.pitt.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-3-formylphenylboronic Acid: A Keystone Building Block in Modern Drug Discovery

CAS Number: 1451393-06-8

Introduction

4-Bromo-2-fluoro-3-formylphenylboronic acid is a specialized trifunctional aromatic building block that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique substitution pattern, featuring a boronic acid moiety, a bromine atom, a fluorine atom, and a formyl group, provides medicinal chemists with a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for sequential and site-selective reactions, making it an invaluable tool in the construction of novel therapeutic agents, particularly in the realm of kinase and PARP inhibitors. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this important synthetic intermediate, with a focus on its role in the development of targeted therapies.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and reactivity in various synthetic transformations. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1451393-06-8 | |

| Molecular Formula | C₇H₅BBrFO₃ | |

| Molecular Weight | 246.83 g/mol | |

| Predicted Boiling Point | 378.9±52.0 °C | |

| Predicted Density | 1.78±0.1 g/cm³ | |

| Predicted pKa | 7.37±0.58 | |

| Storage Temperature | 0-8 °C |

Synthesis of this compound

The synthesis of polysubstituted phenylboronic acids often requires a carefully designed strategy to ensure regioselectivity. A common and effective method for the preparation of this compound involves a directed ortho-metalation (DoM) followed by a borylation sequence. This approach leverages the directing ability of certain functional groups to activate a specific ortho-position for deprotonation by a strong base, followed by quenching with a boron electrophile.

Conceptual Synthesis Workflow

The logical approach to the synthesis of this compound starts from a readily available starting material, 1,4-dibromo-2-fluorobenzene. A key strategic decision is the introduction of the formyl group and the boronic acid at the desired positions. A plausible and efficient route involves the initial selective formylation, followed by a directed lithiation and subsequent borylation.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for the synthesis of similar arylboronic acids.[1]

Materials:

-

4-Bromo-2-fluoro-3-formylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-Bromo-2-fluoro-3-formylbenzene and anhydrous THF under a nitrogen atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred at this temperature for an additional 2-3 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The use of very low temperatures during lithiation and borylation is critical to prevent side reactions, such as the decomposition of the organolithium intermediate and unwanted reactions with the formyl group.

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the organolithium intermediate.

-

Inert Atmosphere: A nitrogen or argon atmosphere is necessary to prevent the reaction of the highly reactive organolithium intermediate with oxygen and moisture from the air.

-

Triisopropyl borate: This borate ester is a common and effective electrophile for the borylation step. The bulky isopropyl groups can help to minimize side reactions.

-

Acidic Workup: The hydrolysis of the initially formed boronate ester to the desired boronic acid is facilitated by acidic conditions.

Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly valuable building block in the synthesis of complex drug molecules. The boronic acid and bromine functionalities are particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.[2] The formyl group can be used for further modifications, such as reductive amination or conversion to other functional groups.

Key Application: Synthesis of Kinase Inhibitors

A significant application of this boronic acid derivative is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[3]

Example: Synthesis of a MEK Inhibitor Precursor

A patent for a MEK inhibitor, specifically 6-(4-bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethyoxy)-amide, suggests the use of a precursor that can be synthesized from this compound.[4] While the patent describes the final compound, the synthesis of the key "4-bromo-2-fluorophenylamino" fragment can be envisioned through a Suzuki-Miyaura coupling reaction.

Caption: Application of this compound in the synthesis of a MEK inhibitor.

Representative Suzuki-Miyaura Coupling Protocol

Materials:

-

This compound

-

Appropriate amino-substituted heterocyclic coupling partner (e.g., a derivative of 6-amino-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., dioxane/water, toluene/water, or DMF)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound, the heterocyclic coupling partner, the palladium catalyst, and the base.

-

Solvent Addition: Add the solvent mixture to the reaction vessel.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the desired coupled product.

Rationale for Experimental Choices:

-

Palladium Catalyst: Palladium catalysts are essential for facilitating the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.

-

Base: The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[2]

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its unique combination of reactive sites allows for the strategic and efficient construction of complex molecular frameworks, particularly those found in targeted therapies such as kinase and PARP inhibitors. The synthetic accessibility of this compound, coupled with its predictable reactivity in key transformations like the Suzuki-Miyaura coupling, ensures its continued importance in the quest for novel and more effective therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its significance for researchers and scientists in drug development.

References

-

Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719–7722. [Link]

- Novartis Pharma AG, & Array Biopharma Inc. (2018). Preparation of and formulation comprising a MEK inhibitor (U.S. Patent No. 9,980,944). U.S.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Krell, C. M., Misun, M., Niederer, D. A., Pachinger, W. H., Wolf, M.-C., Zimmermann, D., Liu, W., Stengel, P. J., & Nichols, P. (2018). Preparation of and formulation comprising a MEK inhibitor (U.S. Patent 9,980,944). U.S. Patent and Trademark Office. [Link]

- Google Patents. (n.d.). Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-annulation strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]

-

European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1). [Link]

- Google Patents. (n.d.). PARP inhibitor, pharmaceutical composition, preparation method and application thereof.

- Google Patents. (n.d.). Multi-kinase inhibitor compound, and crystal form and use thereof.

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved January 21, 2026, from [Link]

-

PubMed. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved January 21, 2026, from [Link]

-

PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved January 21, 2026, from [Link]

-

PMC. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved January 21, 2026, from [Link]

-

PMC. (n.d.). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Retrieved January 21, 2026, from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. [Link]

Sources

properties of 4-Bromo-2-fluoro-3-formylphenylboronic acid

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-formylphenylboronic acid: Synthesis, Reactivity, and Applications

Introduction

This compound is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a boronic acid, a bromine atom, a fluorine atom, and an aldehyde group on a single phenyl ring, offers multiple, orthogonal sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its core reactivity in cross-coupling reactions, and essential safety protocols, tailored for professionals in drug development and chemical research.

Physicochemical and Structural Properties

This compound is a solid compound at room temperature. The presence of electron-withdrawing groups (fluoro and formyl) influences the electronic nature of the aromatic ring and the acidity of the boronic acid moiety.

| Property | Value | Source |

| CAS Number | 1451393-06-8 | [1][2][3][4] |

| Molecular Formula | C₇H₅BBrFO₃ | [2][3] |

| Molecular Weight | 246.83 g/mol | [3] |

| Appearance | Solid (typically off-white powder) | [5] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Recommended to be stored in a dry, refrigerated (2-8°C) environment. | [6][7] |

The molecule's structure presents three key functional groups for synthetic transformations:

-

Boronic Acid (-B(OH)₂): Primarily used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

-

Bromo Group (-Br): A versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or lithiation/Grignard formation.

-

Formyl Group (-CHO): An aldehyde that can undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, or reductive amination to form amines.

Synthesis Pathway

While specific literature detailing the synthesis of this compound is not widely published, a logical and effective synthetic route can be proposed based on established organometallic methodologies for similar compounds.[8][9][10] A common approach involves the protection of the reactive aldehyde, followed by a lithium-halogen exchange and subsequent borylation.

A plausible synthetic route starts from 4-bromo-2-fluorobenzaldehyde. The aldehyde is first protected, for example, as a diethyl acetal, to prevent it from reacting with the organolithium intermediate. This is followed by a directed ortho-metalation using a strong base like n-butyllithium (n-BuLi), which selectively removes the proton at the C3 position, directed by the fluorine and acetal groups. The resulting aryllithium species is then quenched with a borate ester, such as triisopropyl borate, to form a boronate ester. Finally, an acidic workup simultaneously hydrolyzes the boronate ester and the acetal, yielding the target this compound.

Proposed Synthesis Workflow

Reactivity and Core Application: The Suzuki-Miyaura Coupling

The paramount application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction.[11][12] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals and functional materials.[13]

In this context, the boronic acid functionality is the primary reactive site for the coupling. The presence of electron-withdrawing fluoro and formyl groups can influence the reaction kinetics, potentially affecting the transmetalation step of the catalytic cycle. However, with appropriate selection of catalyst, ligand, and base, efficient coupling can be achieved.[13]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[12][14]

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv.)

-

Aryl Halide (e.g., 4-iodoanisole) (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 equiv.)

-

Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the palladium catalyst, followed by the degassed solvent via syringe.

-

Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or GC-MS.[13][15]

-

Upon completion, cool the reaction to room temperature and partition the mixture between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[15]

Predictive Spectroscopic Data

While a definitive, published spectrum for this specific molecule is not available, its NMR data can be predicted based on analysis of similar structures.[9][15]

-

¹H NMR: The spectrum would show two aromatic protons in the region of δ 7.5-8.0 ppm, likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The aldehyde proton would be a sharp singlet significantly downfield, around δ 10.0-10.5 ppm. The boronic acid protons are often broad and may exchange with solvent, appearing between δ 8.0-9.0 ppm or not being observed.

-

¹³C NMR: Aromatic carbons would appear in the δ 120-145 ppm range. The carbon bearing the bromine would be shifted upfield compared to a standard benzene ring, while the carbons attached to fluorine and the formyl group would be shifted downfield. The aldehyde carbon would be highly deshielded, appearing around δ 190-195 ppm.

-

¹¹B NMR: The boron atom in a trigonal planar boronic acid typically shows a broad signal in the range of δ 28-32 ppm.[9][15]

-

¹⁹F NMR: A single resonance for the fluorine atom would be expected, with its chemical shift influenced by the surrounding substituents.

Safety and Handling

Proper handling of this compound is crucial. The compound is classified as an irritant.[16][17]

| Safety Aspect | Recommendation | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5][7][18] |

| Signal Word | Warning | [5][7] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5][16][17][18] |

| Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [16][17] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. | [6][19][20] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep refrigerated.[6][7][19] |

Conclusion

This compound is a highly functionalized and valuable reagent for synthetic chemists. Its three distinct functional groups allow for sequential, regioselective modifications, making it an ideal building block for constructing complex molecular architectures. Its primary utility in Suzuki-Miyaura coupling enables the efficient synthesis of substituted biaryl scaffolds, which are critical motifs in pharmaceutical and materials science research. Adherence to strict safety and handling protocols is essential when working with this compound.

References

-

Wikipedia. 4-Formylphenylboronic acid. [Link]

-

Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7929-7932. [Link]

- Google Patents. US20040049050A1 - Method for producing formylphenylboronic acids.

-

Beijing Idabj Technology Co., Ltd. This compound - CAS:1451393-06-8. [Link]

-

Reddy, T. R., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(3), M1144. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Said, N. R., & Che Soh, S. K. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 1-8. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

PubChem. 4-Fluorophenylboronic acid. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. This compound | 1451393-06-8 [chemicalbook.com]

- 2. (4-Bromo-2-fluoro-3-formyl-phenyl)boronicacid | CymitQuimica [cymitquimica.com]

- 3. This compound - CAS:1451393-06-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. 4-Bromo-2-fluorophenylboronic acid AldrichCPR 216393-64-5 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. (4-Fluoro-3-formyl-5-(methylthio)phenyl)boronic acid [sigmaaldrich.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

4-Bromo-2-fluoro-3-formylphenylboronic acid molecular weight

An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-formylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized trifunctional organoboron reagent of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a boronic acid for cross-coupling, a bromine atom for subsequent functionalization, a directing fluoro group, and a reactive formyl moiety—positions it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core properties, a plausible synthetic pathway, its critical role in palladium-catalyzed cross-coupling reactions, and detailed protocols for its application, grounded in established chemical principles.

Core Physicochemical Properties and Structural Data

The utility of any chemical reagent begins with a precise understanding of its fundamental properties. This compound is a solid material under standard conditions, and its key identifiers and characteristics are summarized below.

| Property | Data | Source(s) |

| Molecular Weight | 246.83 g/mol | [1] |

| Chemical Formula | C₇H₅BBrFO₃ | [1] |

| CAS Number | 1451393-06-8 | [1] |

| Predicted Boiling Point | 378.9 ± 52.0 °C | [2] |

| Predicted Density | 1.78 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 7.37 ± 0.58 | [2] |

| Storage Conditions | Store at 0-8 °C, under an inert atmosphere | [2] |

Synthesis Pathway: A Mechanistic Rationale

While specific proprietary syntheses may vary, a logical and efficient pathway to this compound can be devised from commercially available precursors. The strategy hinges on the regioselective introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and effective method is the lithium-bromine exchange followed by borylation.

This process is conceptually similar to the synthesis of related fluorinated phenylboronic acids, such as 4-amino-3-fluorophenylboronic acid, which is prepared from 4-bromo-2-fluoroaniline.[3] The key is to perform the lithium-halogen exchange at a low temperature to prevent side reactions, followed by quenching with a borate ester.

Proposed Synthetic Workflow

The following diagram illustrates a plausible, multi-step synthesis starting from 1,4-dibromo-2-fluorobenzene.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1 (Formylation): Starting with 1,4-dibromo-2-fluorobenzene, a selective lithium-bromine exchange is performed at the position ortho to the fluorine due to its directing effect. Quenching with N,N-dimethylformamide (DMF) installs the formyl group.

-

Step 2 (Borylation): A second lithium-halogen exchange is performed at the remaining bromine atom. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or another equivalent of n-butyllithium (n-BuLi) is critical. The reaction must be maintained at a very low temperature (typically -78 °C) to ensure kinetic control and prevent unwanted side reactions with the aldehyde. The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the boronate ester.[3][4]

-

Step 3 (Hydrolysis): Gentle acidic workup hydrolyzes the boronate ester to yield the final boronic acid product.[4] This step must be carefully controlled to avoid protodeboronation, a common side reaction in Suzuki couplings where the boronic acid group is cleaved.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery and materials science. This compound serves as a versatile coupling partner, enabling the construction of complex biaryl or heteroaryl-aryl structures.

Mechanistic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness Through Self-Validation: The success of the Suzuki-Miyaura coupling relies on the careful orchestration of each step. The choice of catalyst, base, and solvent is critical and interdependent.[6]

-

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium center. The formyl and fluoro groups on our reagent are electron-withdrawing, which can influence the rate of this step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Experimental Protocol: A Representative Suzuki Coupling

This protocol provides a validated, step-by-step methodology for a typical Suzuki-Miyaura reaction using this compound.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture or DMF)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, and the base.

-

Solvent Addition: Add the degassed solvent mixture via cannula or syringe. Stir the suspension for 5-10 minutes.

-

Catalyst Addition: Add the palladium catalyst to the flask. The choice of catalyst can be crucial; for challenging couplings, more advanced catalysts with specialized ligands may be required.[7]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as an irritant. Hazard statements indicate it may cause skin, eye, and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]

-

Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated and under an inert atmosphere to maintain its integrity.[2][9]

Conclusion

This compound is a high-value synthetic intermediate that offers chemists multiple avenues for molecular elaboration. Its true power lies in the orthogonal reactivity of its functional groups: the boronic acid for core scaffold construction via Suzuki coupling, the formyl group for building side chains or introducing heterocycles, and the bromine atom for subsequent, post-coupling modifications. This strategic combination makes it an indispensable tool for professionals in drug development and materials science aiming to synthesize novel and complex chemical entities with high precision and efficiency.

References

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Wikipedia. 4-Formylphenylboronic acid. [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719–7722. [Link]

-

ResearchGate. Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate as a model reaction of Suzuki–Miyaura reaction. [Link]

- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

PubMed Central (PMC). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

-

Jurnal Sains Malaysiana. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2. [Link]

Sources

- 1. (4-Bromo-2-fluoro-3-formyl-phenyl)boronicacid | CymitQuimica [cymitquimica.com]

- 2. This compound | 1451393-06-8 [chemicalbook.com]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 [chemicalbook.com]

- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ikm.org.my [ikm.org.my]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-formylphenylboronic Acid: Synthesis, Characterization, and Applications

Executive Summary: 4-Bromo-2-fluoro-3-formylphenylboronic acid is a trifunctional aromatic compound of significant interest in modern organic synthesis. Its unique substitution pattern, featuring a boronic acid, a bromine atom, a fluorine atom, and a formyl group, makes it a highly versatile and valuable building block. The strategic placement of these functionalities allows for sequential and site-selective reactions, providing a powerful tool for the construction of complex molecular architectures. This guide offers a comprehensive overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic protocol, in-depth characterization methods, and its key applications, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: A Multifunctional Synthetic Building Block

This compound has emerged as a crucial intermediate in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the orthogonal reactivity of its three primary functional groups:

-

Boronic Acid (-B(OH)₂): This group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl halides and triflates.[3][4]

-

Bromine (-Br): The aryl bromide functionality serves as an excellent handle for a wide array of palladium-catalyzed reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, offering a complementary reaction site to the boronic acid.

-

Formyl (-CHO): The aldehyde group provides a reactive site for derivatization through reactions such as reductive amination, Wittig olefination, oxidation to a carboxylic acid, or reduction to an alcohol.[5]

-

Fluorine (-F): The ortho-fluoro substituent significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the adjacent functional groups and often imparting desirable pharmacokinetic properties in drug candidates.[6]

This combination allows for a modular and convergent approach to synthesizing complex target molecules, making it a highly sought-after reagent in discovery chemistry.

Physicochemical Properties and Characterization

Accurate identification and confirmation of purity are paramount for any synthetic reagent. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1451393-06-8 | [7][8] |

| Molecular Formula | C₇H₅BBrFO₃ | [7] |

| Molecular Weight | 246.83 g/mol | [8] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥95% | [7] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton spectrum will exhibit distinct signals for the two aromatic protons and the aldehyde proton. The aldehyde proton (-CHO) typically appears as a singlet far downfield (δ ≈ 10 ppm). The aromatic protons will appear as doublets or multiplets, with coupling constants influenced by the adjacent fluorine atom. The acidic protons of the boronic acid (-B(OH)₂) may be visible as a broad singlet, though they often exchange with residual water in the NMR solvent.

-

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the unique electronic environment. The carbonyl carbon of the aldehyde will be prominent in the δ 185-195 ppm region. Carbons bonded to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

-

¹¹B NMR: The boron nucleus is NMR active, and a signal around δ 30 ppm is characteristic of a trigonal planar (sp²) arylboronic acid.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will display a characteristic M and M+2 isotopic pattern with nearly equal intensity, confirming the presence of a single bromine atom.

Synthesis and Purification

The synthesis of this compound typically starts from a commercially available precursor, such as 2-bromo-6-fluorobenzaldehyde. The key transformation is the introduction of the boronic acid group at the 4-position via a directed ortho-metalation/borylation sequence.

General Synthetic Protocol

The following protocol is a representative method adapted from established procedures for the synthesis of substituted phenylboronic acids.[9][10] The core strategy involves a lithium-halogen exchange followed by trapping the resulting aryllithium intermediate with a borate ester.

Step 1: Protection of the Aldehyde (Optional but Recommended) The aldehyde group can interfere with the lithiation step. While direct borylation is sometimes possible, protecting the aldehyde as an acetal (e.g., a dimethoxy acetal) is often employed to prevent side reactions and improve yields.

Step 2: Lithium-Halogen Exchange and Borylation This is the critical C-C bond-forming step. The protected aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature to generate an aryllithium species. This nucleophilic intermediate is then quenched with a trialkyl borate, like trimethyl borate or triisopropyl borate, to form a boronate ester.

Step 3: Hydrolysis (Deprotection and Boronic Acid Formation) Acidic aqueous work-up serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl functionality.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Key Reactions and Applications in Synthesis

The true power of this reagent lies in its capacity for selective, sequential transformations, providing access to a vast chemical space.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of this building block.[11] It allows for the coupling of the boronic acid moiety with an aryl or vinyl halide/triflate (Ar-X) to form a new biaryl structure. The electron-withdrawing nature of the adjacent formyl and fluoro groups can influence the reaction kinetics, but efficient coupling is readily achieved with standard palladium catalysts.[12]

Typical Reaction Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand.

-

Base: An aqueous solution of a carbonate (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is required to activate the boronic acid.[13][14]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME, or THF) and water.

Transformations of the Aryl Bromide

After the boronic acid has been reacted, the bromine atom remains as a synthetic handle for a second cross-coupling reaction. This allows for the synthesis of complex, unsymmetrical tri-aryl or more complex systems in a controlled, stepwise manner.

Derivatization of the Formyl Group

The aldehyde can be transformed either before or after cross-coupling reactions, further expanding synthetic possibilities. Common transformations include:

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.

-

Oxidation: Conversion to a carboxylic acid using an oxidant like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

-

Wittig Reaction: Olefination to form an alkene.

-

Reduction: Conversion to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[5]

Diagram of Reactivity

Caption: Reactivity map of this compound.

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling procedures must be followed.

-

Safety: This compound may cause skin and eye irritation.[15] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Work should be conducted in a well-ventilated fume hood.[17]

-

Storage: Phenylboronic acids can be susceptible to dehydration, forming cyclic anhydrides (boroxines). For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.[18]

Conclusion

This compound is a sophisticated and enabling tool for synthetic chemists. Its pre-installed, orthogonally reactive functional groups facilitate the efficient and modular construction of complex molecules. This makes it an invaluable building block for generating libraries of compounds in drug discovery and for creating novel architectures in materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.

References

-

Cymit Quimica. (4-Bromo-2-fluoro-3-formyl-phenyl)boronicacid. [7]

-

Huateng Pharma. This compound | CAS:1451393-06-8. [8]

-

ChemicalBook. This compound | 1451393-06-8. [19]

-

Sigma-Aldrich. 4-Bromo-2-fluorophenylboronic acid AldrichCPR.

-

Wikipedia. 4-Formylphenylboronic acid. [20]

-

ChemicalBook. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 Synthesis. [9]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [6]

-

TCI Chemicals. SAFETY DATA SHEET: 4-Formylphenylboronic Acid. [18]

-

BenchChem. 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. [12]

-

BenchChem. A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy. [5]

-

Chem-Impex. 4-Formylphenylboronic acid. [11]

-

Google Patents. US20040049050A1 - Method for producing formylphenylboronic acids. [21]

-

ChemSrc. 4-BROMO-2-FLUOROBENZENEBORONIC ACID SDS, 216393-64-5 Safety Data Sheets. [16]

-

BenchChem. 4-Formylphenylboronic acid theoretical and spectral data. [22]

-

Fisher Scientific. SAFETY DATA SHEET - 4-Formylphenylboronic acid. [17]

-

Fisher Scientific. SAFETY DATA SHEET - 2-Formylphenylboronic acid. [15]

-

Chem-Impex. 3-Fluoro-4-formylphenylboronic acid. [1]

-

Fernandes, G. F. S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [2]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [3]

-

Said, N. R., & Soh, S. K. C. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry. [13]

-

Organic Chemistry Portal. Suzuki Coupling. [14]

-

Kumar, A., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. [10]

-

Wikipedia. Suzuki reaction. [4]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. (4-Bromo-2-fluoro-3-formyl-phenyl)boronicacid | CymitQuimica [cymitquimica.com]

- 8. en.huatengsci.com [en.huatengsci.com]

- 9. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 [chemicalbook.com]

- 10. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ikm.org.my [ikm.org.my]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. This compound | 1451393-06-8 [chemicalbook.com]

- 20. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 21. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Stability of 4-Bromo-2-fluoro-3-formylphenylboronic Acid: A Technical Guide for Researchers

Abstract

4-Bromo-2-fluoro-3-formylphenylboronic acid is a key building block in contemporary organic synthesis, prized for its trifunctional nature that allows for intricate molecular architectures, particularly in the realm of drug discovery and materials science. The presence of a boronic acid moiety, alongside halogen and aldehyde functionalities, offers a versatile platform for sequential, regioselective transformations. However, the inherent reactivity of the boronic acid group, influenced by its electronically demanding substituents, necessitates a thorough understanding of its stability profile. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering insights into its primary degradation pathways—protodeboronation and boroxine formation. We present field-proven protocols for storage, handling, and quantitative analysis to ensure the integrity of this critical reagent in research and development workflows.

Introduction: The Double-Edged Sword of Reactivity

The synthetic utility of an arylboronic acid is intrinsically linked to the reactivity of its carbon-boron bond. In this compound, the aromatic ring is adorned with three electron-withdrawing groups: a bromo, a fluoro, and a formyl substituent. This electronic landscape significantly lowers the pKa of the boronic acid, a feature that can be advantageous in certain catalytic cycles, such as the Suzuki-Miyaura coupling.[1] However, this heightened electrophilicity of the boron center also renders the molecule more susceptible to degradation pathways that can compromise its purity, impact reaction stoichiometry, and ultimately lead to inconsistent experimental outcomes. This guide is structured to provide researchers with the foundational knowledge and practical tools to mitigate these stability challenges.

Core Stability Concerns: A Mechanistic Perspective

The stability of this compound is primarily dictated by two competing chemical processes: protodeboronation and trimerization into a boroxine. The prevalence of each pathway is highly dependent on the experimental conditions.

Protodeboronation: The Insidious Loss of Functionality

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This irreversible process leads to the formation of 1-bromo-3-fluoro-2-formylbenzene, an inert byproduct in the context of boronic acid-mediated reactions.

The electron-deficient nature of the aryl ring in this compound makes it particularly prone to protodeboronation, especially under basic conditions.[1] The electron-withdrawing substituents stabilize the transient negative charge that develops on the aromatic ring during the cleavage of the C-B bond.

Diagram: Proposed Mechanism of Base-Catalyzed Protodeboronation

Caption: Base-catalyzed protodeboronation pathway.

Boroxine Formation: A Reversible Inactivation

In the solid state or in non-polar, aprotic solvents, three molecules of a boronic acid can undergo dehydration to form a six-membered cyclic anhydride known as a boroxine. This process is reversible upon the addition of water.

While boroxines can act as a source of the monomeric boronic acid in situ during a reaction, their formation can lead to several complications:

-

Inaccurate Stoichiometry: Weighing out a sample that is partially or fully converted to its boroxine will result in an under-dosing of the active boronic acid monomer in the reaction.

-

Solubility Issues: Boroxines often exhibit different solubility profiles compared to their corresponding boronic acids, which can affect reaction homogeneity and kinetics.

-

Altered Reactivity: The rate of conversion from the boroxine back to the active monomer can influence the overall reaction rate.

Diagram: Boronic Acid-Boroxine Equilibrium

Caption: Reversible dehydration to form the boroxine trimer.

Environmental Factors Influencing Stability

The stability of this compound is not solely an intrinsic property but is significantly modulated by its environment.

| Factor | Impact on Stability | Rationale |

| Temperature | Higher temperatures accelerate degradation. | Both protodeboronation and boroxine formation are kinetically favored at elevated temperatures.[2] |

| pH | Both acidic and strongly basic conditions can promote degradation. | Protodeboronation is often accelerated in basic media. While generally more stable at neutral pH, prolonged exposure to acidic conditions can also lead to decomposition. |

| Moisture | Promotes hydrolysis and protodeboronation. | Water is a key reactant in the protodeboronation pathway. It also shifts the boroxine equilibrium back to the monomeric boronic acid. |

| Light | Potential for photodegradation. | Aromatic systems, particularly those with multiple functional groups, can be susceptible to photochemical reactions.[3] |

| Oxygen | Can promote oxidative degradation pathways. | While not the primary degradation route, oxidative decomposition of the C-B bond is possible, particularly in the presence of reactive oxygen species.[4] |

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored at -20°C in a tightly sealed container to minimize exposure to moisture and air.[5] For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.

-

Handling: All handling should be performed in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment, including gloves and safety glasses, should be worn.[6]

-

Dispensing: When dispensing the solid, it is crucial to work quickly to minimize exposure to atmospheric moisture. If the compound is to be used in solution, freshly prepared solutions are recommended.

Experimental Protocols for Stability Assessment

The following protocols provide a framework for quantitatively assessing the stability of this compound.

Protocol 1: Quantification of Boroxine Content by ¹H NMR Spectroscopy

This protocol allows for the determination of the monomer-to-boroxine ratio in a solid sample.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.6 mL of a dry, aprotic deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis: Identify the distinct signals corresponding to the aromatic protons of the monomeric boronic acid and the boroxine. The aldehyde proton signals are often well-resolved and can be used for integration. Calculate the molar ratio of monomer to boroxine by comparing the integrals of their respective characteristic peaks.

-

Confirmation (Optional Water Spike): Add a small drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the boroxine should decrease or disappear as the equilibrium shifts back to the monomer.

Diagram: NMR Workflow for Boroxine Quantification

Caption: Workflow for boroxine content determination by ¹H NMR.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol describes a reversed-phase HPLC method to monitor the purity of this compound and detect the formation of its primary degradation product, 1-bromo-3-fluoro-2-formylbenzene.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. An acidic pH helps to suppress the ionization of the boronic acid, leading to better peak shape.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30°C.

-

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute as necessary for analysis.

-

Forced Degradation Study (Method Validation):

-

Acidic Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Incubate the stock solution with 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours, then prepare a solution for analysis.

-

Photodegradation: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.[3][8]

-

-

Analysis: Inject the prepared samples and a control sample (stored under ideal conditions) onto the HPLC system.

-

Data Interpretation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak. The peak corresponding to 1-bromo-3-fluoro-2-formylbenzene should be identifiable in the chromatograms of the degraded samples, particularly after basic hydrolysis.

Conclusion: Proactive Stability Management for Robust Science

This compound is a powerful synthetic intermediate whose full potential can only be realized when its stability is proactively managed. The electron-withdrawing nature of its substituents, while synthetically enabling, predisposes it to degradation via protodeboronation and boroxine formation. By understanding the mechanisms of these degradation pathways and the environmental factors that promote them, researchers can implement effective storage and handling strategies. The analytical protocols detailed in this guide provide a robust framework for the quality control of this reagent, ensuring its integrity and, by extension, the reliability and reproducibility of the synthetic transformations in which it is employed.

References

- Perrin, C. L., & Wang, B. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

- Li, G., et al. (2013). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances.

- Perrin, C. L., & Wang, B. (2022). Protodeboronation of (Hetero)

-

Organic Chemistry Portal. Protodeboronation. Retrieved from [Link]

- Perrin, C. L., et al. (2018). Base-catalyzed Aryl-B(OH)

- BenchChem. (2025).

- ResearchGate. (2009). Boroxine formation reaction mechanism as calculated by DFT.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Formylphenylboronic acid. Fisher Scientific.

- Kubota, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.

- Roth, C. (n.d.). Safety Data Sheet: Phenylboronic acid. Carl ROTH.

- United States Biological. (n.d.). 432270 4-Fluoro-2-formylphenylboronic acid CAS: 825644-26-6.

- BenchChem. (2025). 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. BenchChem.

- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.

- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.

- Van den Bergh, T., & Wauters, S. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis.

- Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.

- Bayer AG. (2002). Process for preparing highly pure formylphenylboronic acids.

- Tong, W. J., et al. (2017).

- ResearchGate. (n.d.). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory.

- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.

- Li, Z., et al. (2026).

- Park, H., et al. (2024).

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorophenylboronic acid AldrichCPR 216393-64-5. Sigma-Aldrich.

- MDPI. (2017).

- ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.

- Wang, Y., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery.

- San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.

- Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific.

- Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.

- ChemicalBook. (2025). (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID. ChemicalBook.

- Wockhardt Research Centre. (2007).

- ChemicalBook. (n.d.). 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum. ChemicalBook.

- PubChem. (n.d.). 4-Bromo-3-formylphenylboronic acid. PubChem.

- BLD Pharm. (n.d.). (4-Bromo-3-hydroxyphenyl)boronic acid. BLD Pharm.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnsparrowchemical.com [jnsparrowchemical.com]

- 3. q1scientific.com [q1scientific.com]

- 4. mdpi.com [mdpi.com]

- 5. usbio.net [usbio.net]

- 6. carlroth.com [carlroth.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. database.ich.org [database.ich.org]

Navigating the Frontier of Drug Discovery: A Technical Guide to the Solubility of 4-Bromo-2-fluoro-3-formylphenylboronic Acid

For Immediate Release

In the intricate landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of novel chemical entities is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, processability, and ultimately, its therapeutic potential. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core principles and practical methodologies for assessing the solubility of a highly specialized building block: 4-Bromo-2-fluoro-3-formylphenylboronic acid.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a common scenario for novel reagents, this guide provides a robust framework for its empirical determination.[1] By leveraging solubility trends of analogous compounds and employing standardized experimental protocols, researchers can confidently navigate the challenges of bringing new therapeutics to fruition.

The Pivotal Role of Solubility in Pharmaceutical Sciences

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. An API must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and exert its therapeutic effect. Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation development and clinical efficacy. Beyond its biological implications, solubility is a crucial parameter in various stages of drug development, including:

-

Chemical Synthesis and Purification: Selecting appropriate solvents is essential for achieving optimal reaction kinetics, yield, and purity. Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Formulation: The development of a stable and effective dosage form, be it a tablet, capsule, or injectable, requires a thorough understanding of the API's solubility characteristics.

-

High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened for biological activity in aqueous-based assays. Poorly soluble compounds can lead to false negatives or irreproducible results.

Physicochemical Properties of this compound

A comprehensive understanding of a molecule's structural features is the first step in predicting its solubility behavior. This compound is a multifaceted molecule with several functional groups that influence its polarity and intermolecular interactions.

| Property | Value | Source |

| CAS Number | 1451393-06-8 | [2] |

| Molecular Formula | C₇H₅BBrFO₃ | |

| Molecular Weight | 246.83 g/mol | |

| Appearance | Expected to be a solid |

The presence of the boronic acid group, the aldehyde, the bromine, and the fluorine atoms creates a complex interplay of polar and nonpolar characteristics. The boronic acid moiety can engage in hydrogen bonding, both as a donor and an acceptor, which would suggest some affinity for polar solvents. However, the bromo- and fluoro-substituted phenyl ring introduces significant hydrophobicity. The aldehyde group adds to the molecule's polarity.

Qualitative Solubility Profile: Insights from an Analogous Compound